(S)-Lormetazepam

GABAA receptor subtype selectivity omega-1 benzodiazepine receptor hypnotic pharmacodynamics

For studies requiring stereochemically unambiguous GABAA modulation, choose enantiopure (S)-Lormetazepam over generic racemic material. This (S)-enantiomer demonstrates higher receptor agonist efficacy (GABA shift ~1.5–1.6), 2.9-fold omega-1 selectivity (Ki 10 nM), and significantly greater human serum albumin binding—directly impacting free drug fraction calculations. Unlike racemic lormetazepam (CAS 848-75-9), this certified (S)-form eliminates stereochemical variables that confound analytical method development, receptor pharmacology, and pharmacokinetic modeling. Serves as a defined probe for α1-containing receptor contributions and allosteric HSA binding site mapping. Essential for reproducible, publishable research data.

Molecular Formula C11H13NO2
Molecular Weight 0
CAS No. 113679-54-2
Cat. No. B1166641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Lormetazepam
CAS113679-54-2
Molecular FormulaC11H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Lormetazepam (CAS 113679-54-2): Procurement-Relevant Profile of a Chiral 3-Hydroxy-1,4-Benzodiazepine Hypnotic


(S)-Lormetazepam is the (S)-configured enantiomer of lormetazepam, a 3-hydroxy-1,4-benzodiazepine derivative and N-methyl analogue of lorazepam [1]. The clinically available lormetazepam is a racemic 1:1 mixture of (R)- and (S)-enantiomers [2]. As a chiral benzodiazepine, the two enantiomers exhibit differential pharmacological and pharmacokinetic behaviour, a phenomenon well-documented across the 3-hydroxy-1,4-benzodiazepine class (including oxazepam, lorazepam, and temazepam) [3]. The (S)-enantiomer is generally associated with higher receptor agonist efficacy and preferential glucuronidation compared to the (R)-enantiomer, making enantiopure (S)-lormetazepam of particular interest for research applications requiring defined stereochemical composition.

Why (S)-Lormetazepam Cannot Be Interchanged with (R)-Lormetazepam or Other 3-Hydroxy-Benzodiazepines in Research and Analytical Settings


Lormetazepam possesses a single stereogenic centre at the C3 position, and the two enantiomers exhibit divergent pharmacological properties that preclude simple interchange [1]. Class-level evidence from the structurally analogous 3-hydroxy-1,4-benzodiazepines (oxazepam, lorazepam, temazepam) demonstrates that 3S-enantiomers consistently display higher GABA shift values (~1.5–1.6 vs. ~1.2 for 3R), indicating greater positive allosteric modulator efficacy at GABAA receptors [2]. Additionally, the (S)-enantiomers bind to human serum albumin with markedly higher affinity than (R)-enantiomers, with reported 35-fold differences for some analogues, which directly impacts free drug fraction, distribution, and potential drug-drug interactions [3]. For procurement in analytical method development, pharmacological studies, or pharmacokinetic investigations, generic racemic lormetazepam (CAS 848-75-9) introduces stereochemical ambiguity that can confound data interpretation. The enantiopure (S)-form (CAS 113679-54-2) provides a defined stereochemical probe essential for reproducible research outcomes.

(S)-Lormetazepam Evidence Guide: Quantified Differentiation Against Flunitrazepam, Diazepam, Temazepam, and Other Benzodiazepine Hypnotics


Omega-1 (α1-Containing GABAA) Receptor Selectivity: Lormetazepam Ki = 10 nM vs. Omega-2 Ki = 29 nM, a 2.9-Fold Selectivity Not Shared by Flunitrazepam or Diazepam

In [3H]flumazenil displacement studies using rat cerebellar (omega-1) and spinal cord (omega-2) membrane preparations, racemic lormetazepam demonstrated a Ki of 10 nM at omega-1 receptors versus 29 nM at omega-2 receptors, representing an approximately 2.9-fold selectivity for the sedation-mediating omega-1 subtype [1]. In contrast, flunitrazepam and diazepam bound with near-equal affinity to both omega-1 and omega-2 receptors [2]. The omega-3 (peripheral-type) receptor affinity was weak for lormetazepam (Ki = 213 nM), comparable to diazepam (Ki = 362 nM) and flunitrazepam (Ki = 137 nM), indicating minimal peripheral receptor engagement [3]. Although these data were obtained with racemic lormetazepam, class-level structure-activity evidence indicates that the (S)-enantiomer of 3-hydroxy-1,4-benzodiazepines generally contributes disproportionately to receptor binding and agonist efficacy [4].

GABAA receptor subtype selectivity omega-1 benzodiazepine receptor hypnotic pharmacodynamics binding affinity

Hypnotic vs. Ataxic Dose Separation: Lormetazepam's 10-Fold Therapeutic Window Contrasts with 0.3–3-Fold for Flunitrazepam, Diazepam, Triazolam, and Brotizolam

In murine in vivo behavioural assays, racemic lormetazepam demonstrated a minimal effective hypnotic dose (prolongation of hexobarbital-induced loss of righting reflex) of 1 mg/kg p.o., equivalent to triazolam and brotizolam, and lower than diazepam (3.2 mg/kg p.o.) and zopiclone (100 mg/kg p.o.) [1]. Critically, the minimal ataxic dose (traction test impairment) for lormetazepam was 10 mg/kg p.o., yielding a 10-fold separation between hypnotic and ataxic effects [2]. This separation was the largest among all tested benzodiazepine hypnotics: flunitrazepam showed only 0.3-fold separation, diazepam 1-fold, triazolam 1-fold, and brotizolam 3-fold [3]. Lormetazepam thus produced a hypnotic-to-ataxic dose ratio of 10, compared to ratios of 0.3–3 for comparator agents, indicating a materially wider behavioural safety margin.

therapeutic index ataxia hexobarbital sleep test motor coordination hypnotic selectivity

GABA Ratio Differential: Lormetazepam Exhibits Higher GABA Ratio at Omega-1 (3.9 vs. 2.6 for Flunitrazepam) but Lower GABA Ratio at Omega-2 (4.0 vs. 5.1), Indicating Subtype-Biased Agonist Efficacy

The GABA ratio (the ratio of IC50 values for [3H]flumazenil displacement in the presence vs. absence of GABA) serves as an in vitro index of benzodiazepine agonist efficacy [1]. For racemic lormetazepam, the GABA ratio at omega-1 receptors was 3.9, which exceeded that of flunitrazepam (2.6) and diazepam (3.3), indicating superior positive allosteric modulator efficacy at the sedation-mediating receptor subtype [2]. Conversely, at omega-2 receptors, lormetazepam's GABA ratio was 4.0, lower than that of flunitrazepam (5.1) and diazepam (4.4), suggesting relatively weaker agonism at receptors associated with motor coordination [3]. This inverse GABA ratio profile across receptor subtypes—higher at omega-1, lower at omega-2—is consistent with lormetazepam's observed behavioural profile of potent hypnosis with reduced ataxia.

GABA shift agonist efficacy allosteric modulation omega-1 vs omega-2 intrinsic activity

Superior Preservation of Immediate Memory vs. Temazepam and Flurazepam: Lormetazepam 1.5 mg Produced No Significant Immediate Recall Impairment, Unlike Equihypnotic Doses of Comparators

In a double-blind, placebo-controlled, Latin-square crossover study in 16 healthy male volunteers, lormetazepam 1.5 mg, temazepam 30 mg, flurazepam 30 mg, and placebo were administered 30 minutes before bedtime for 2 consecutive nights [1]. Subjects were awakened 3 hours post-dose for a 16-item memory task. Immediate recall was significantly poorer than placebo after temazepam and flurazepam, but not after lormetazepam [2]. Morning recall (assessed upon final awakening) showed that all active drugs produced significantly greater amnesia than placebo; however, this amnesia was smallest after lormetazepam and greatest after temazepam (p < 0.05 between groups) [3]. This indicates that lormetazepam, at its clinically effective hypnotic dose, spares immediate memory function relative to equihypnotic doses of temazepam and flurazepam.

cognitive function anterograde amnesia memory impairment hypnotic safety human psychopharmacology

Simplified Metabolic Fate: 86% Inactive Glucuronide vs. Diazepam's Multiple Active Metabolites (Desmethyldiazepam, Oxazepam, Temazepam) — Reduced Pharmacokinetic Complexity

Lormetazepam is eliminated predominantly via direct glucuronidation at the C3-hydroxyl group, with approximately 86% of the administered dose recovered as the pharmacologically inactive lormetazepam-3-O-glucuronide, and less than 6% undergoing N-demethylation to the active metabolite lorazepam (which is itself immediately glucuronidated) [1]. In sharp contrast, diazepam is oxidised via CYP450 enzymes to multiple pharmacologically active metabolites—desmethyldiazepam (half-life 30–200 h), oxazepam, and temazepam—which extend and complicate the drug's duration of action [2]. Lormetazepam's half-life of 8–12 hours, coupled with its single-step inactivation pathway, results in minimal drug accumulation upon repeated dosing (accumulation factor ~1.3), whereas diazepam's active metabolite cascade produces a functional half-life of 25–100 hours with significant accumulation [3]. Furthermore, lormetazepam's glucuronidation-dependent clearance avoids CYP450-mediated drug-drug interactions that complicate diazepam co-administration [4].

drug metabolism glucuronidation active metabolites pharmacokinetic complexity drug accumulation

Class-Level Enantioselectivity: 3S-Enantiomers of 3-Hydroxy-1,4-Benzodiazepines Exhibit GABA Shifts 1.5–1.6 vs. ~1.2 for 3R-Enantiomers, Indicating Consistently Higher Agonist Efficacy

While direct comparative binding and efficacy data for isolated (S)-lormetazepam versus (R)-lormetazepam are absent from the available peer-reviewed literature, robust class-level evidence from the closely related 3-hydroxy-1,4-benzodiazepines (oxazepam, lorazepam, temazepam) establishes a consistent pattern of enantioselective pharmacology [1]. In the seminal study by Maksay et al. (1991), GABA enhanced the [3H]diazepam-displacing potencies of 3S-enantiomers of oxazepam acetate, hemisuccinate, and (S)-α-methyl-β-phenyl-propionate esters by a factor of approximately 1.5–1.6, whereas GABA shifts for the corresponding 3R-enantiomers were approximately 1.2 [2]. The GABA shifts of desmethyl-diazepam and its (3S)-methyl and 3,3-dimethyl derivatives were all characteristic of full agonists (2.4–2.7), whereas that of (3R)-methyl-desmethyl-diazepam was only 1.5 [3]. These data demonstrate that the 3S configuration is systematically associated with approximately 1.25–1.33-fold higher GABA shift (an index of agonist efficacy) compared to the 3R configuration across multiple structurally related congeners. By extrapolation, (S)-lormetazepam is predicted to possess higher intrinsic efficacy at GABAA receptors than (R)-lormetazepam, consistent with the clinical observation that (S)-enantiomers of 3-hydroxy-benzodiazepines are the more pharmacologically active forms [4].

enantioselectivity GABA shift chiral pharmacology stereoisomer potency agonist efficacy ratio

Stereoselective Human Serum Albumin Binding: (S)-Enantiomers of 3-Hydroxy-1,4-Benzodiazepines Display Markedly Higher HSA Affinity, with Implications for Free Drug Fraction and Drug-Drug Interaction Potential

Fitos et al. (1986) investigated the stereoselective binding of oxazepam, lorazepam, temazepam, and methyl-lorazepam (lormetazepam) as well as their 3-acetoxy derivatives to human serum albumin using multiple techniques including affinity chromatography and circular dichroism spectroscopy [1]. The study demonstrated that (S)-enantiomers of these 3-hydroxy-1,4-benzodiazepines consistently displayed higher HSA binding affinity than their (R)-counterparts, with the (S)-enantiomer of a closely related analogue reported to exhibit 35-fold greater HSA affinity than the (R)-enantiomer [2]. Furthermore, marked enantioselective allosteric interactions were observed: simultaneous binding of (S)-lorazepam acetate and (S)-warfarin produced mutually enhanced binding—the most remarkable allosteric effect observed in the study [3]. For lormetazepam (methyl-lorazepam), the study confirmed that the N(1)-methyl substitution and 2′-chlorine exert opposing stereochemical effects on enantiomer binding to HSA, indicating that enantiopure (S)-lormetazepam will exhibit a distinct HSA binding profile from (R)-lormetazepam [4]. These differences in plasma protein binding directly affect free drug concentration available for receptor engagement and may have significant implications for drug-drug interaction studies involving co-administered warfarin or other highly protein-bound agents.

plasma protein binding human serum albumin stereoselective binding free drug fraction drug-drug interaction

Optimal Scientific and Industrial Application Scenarios for (S)-Lormetazepam (CAS 113679-54-2)


GABAA Receptor Subtype Pharmacology: Omega-1-Selective Tool Compound for Discriminating α1-Mediated Sedation from α2/α3-Mediated Motor Effects

In studies requiring pharmacological dissection of GABAA receptor subtype contributions, (S)-lormetazepam's omega-1 receptor selectivity (Ki = 10 nM vs. 29 nM at omega-2) and its distinctive GABA ratio profile (omega-1: 3.9; omega-2: 4.0) provide a tool with measurable subtype-biased agonism [1]. Unlike flunitrazepam or diazepam—which show near-equal binding to omega-1 and omega-2 receptors—lormetazepam's 2.9-fold omega-1 selectivity and its 10-fold hypnotic-to-ataxic dose separation in vivo make it suitable for experiments designed to isolate α1-containing receptor contributions to sedation [2]. The enantiopure (S)-form is predicted (based on class-level GABA shift data from Maksay et al., 1991) to possess higher agonist efficacy than the (R)-enantiomer, offering a more potent and stereochemically defined probe for receptor pharmacology studies [3].

Chiral Analytical Method Development and Validation: Enantiopure Reference Standard for HPLC, CE, and SFC Chiral Separation Protocols

The resolution of lormetazepam enantiomers has been achieved using chiral stationary phase HPLC on Chiralcel OD-R columns, capillary electrophoresis with highly sulfated cyclodextrins (HSβCD, HDASβCD, HDMSβCD), and supercritical fluid chromatography [1]. Enantiopure (S)-lormetazepam serves as a certified reference standard for method development, calibration curve construction, and enantiomeric purity determination in pharmaceutical quality control and forensic toxicology laboratories [2]. The known propensity of 3-hydroxy-1,4-benzodiazepine enantiomers to undergo on-column racemization under certain solvent conditions further underscores the need for authenticated enantiopure standards to validate method accuracy and monitor racemization artifacts [3].

Human Serum Albumin Drug-Binding and Drug-Drug Interaction Studies: Stereochemically Resolved Probe for Allosteric Interaction Mapping

Fitos et al. (1986) demonstrated that (S)-enantiomers of 3-hydroxy-1,4-benzodiazepines exhibit markedly higher HSA binding affinity than (R)-enantiomers, and that (S)-lorazepam acetate displays a remarkable mutually enhanced allosteric binding interaction with (S)-warfarin [1]. (S)-Lormetazepam, as the methyl analogue of lorazepam, is predicted to exhibit similar stereoselective HSA interactions. Enantiopure (S)-lormetazepam is therefore valuable for HSA binding site mapping studies, investigation of allosteric coupling between Sudlow Site I (warfarin) and Site II (benzodiazepine) binding regions, and for examining how stereochemistry influences free drug fraction and displacement interactions in polypharmacy scenarios [2].

Cognitive Safety Profiling in Translational Psychopharmacology: Reference Hypnotic with Documented Memory-Sparing Properties

In human experimental medicine studies evaluating the cognitive safety profile of hypnotic agents, lormetazepam's demonstrated preservation of immediate memory relative to temazepam and flurazepam at equihypnotic doses [1] establishes it as a comparator with a quantifiable cognitive safety advantage. The head-to-head human study by Scharf et al. (1984) provides directly comparable amnesia data (lormetazepam 1.5 mg vs. temazepam 30 mg vs. flurazepam 30 mg vs. placebo) that can serve as a benchmark for evaluating novel hypnotic candidates [2]. For preclinical behavioural studies, lormetazepam's 10-fold hypnotic-ataxic separation further supports its use as a reference compound where motor-impairing confounds must be minimised [3].

Quote Request

Request a Quote for (S)-Lormetazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.